molecular formula C14H13Br B13878041 4-Bromomethyl-2-methyl-biphenyl

4-Bromomethyl-2-methyl-biphenyl

Cat. No.: B13878041
M. Wt: 261.16 g/mol
InChI Key: SJWFRYMPGZQCBK-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-methyl-biphenyl is a brominated biphenyl derivative featuring a methyl group at the 2-position and a bromomethyl (-CH₂Br) substituent at the 4-position of the biphenyl scaffold. This structure renders the compound highly reactive, particularly in alkylation or substitution reactions, due to the presence of the bromomethyl group, which serves as a versatile leaving group. The compound is likely synthesized via bromination of a methyl-substituted biphenyl precursor, as inferred from related methodologies .

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

4-(bromomethyl)-2-methyl-1-phenylbenzene

InChI

InChI=1S/C14H13Br/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10H2,1H3

InChI Key

SJWFRYMPGZQCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CBr)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) and Radical Initiators

Method Overview:
One of the most common methods for preparing 4-bromomethyl-2-methyl-biphenyl involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method selectively brominates the benzylic methyl group to the bromomethyl derivative.

Typical Procedure:

  • Starting material: 2-methylbiphenyl or its derivatives (e.g., methyl 4'-methyl-2-biphenylcarboxylate).
  • Solvent: Nonpolar solvents such as n-hexane, dichloromethane, or carbon tetrachloride.
  • Brominating agent: NBS (approximately 1 equivalent relative to substrate).
  • Radical initiator: AIBN (~5 mol%).
  • Temperature: Around 60°C to reflux.
  • Reaction time: 2 to 3 hours.
  • Workup: Quenching with sodium bisulfite or sodium thiosulfate to remove excess bromine; filtration and washing with solvent; drying.

Example Data:

  • Yield: Up to 96.2% isolated yield reported for methyl 2-[4-(bromomethyl)phenyl]benzoate from methyl 4'-methyl-2-biphenylcarboxylate.
  • Purity: >99% by HPLC; no detectable dibromo impurities.
  • Reaction monitored by HPLC to ensure completeness and control side products.
Parameter Value/Condition
Substrate Methyl 4'-methyl-2-biphenylcarboxylate (0.2 mol)
Solvent n-Hexane (275 g)
Brominating agent NBS (0.204 mol)
Radical initiator AIBN (0.01 mol)
Temperature 60°C, then reflux
Reaction time 2.5 hours + 30 min reflux
Quenching agent 10% sodium bisulfite solution
Yield 96.2%
Purity (HPLC) 99.54%

Source: Patent CN114436833 and ChemicalBook synthesis report

Bromination via Bromine and Photochemical Initiation

Method Overview:
An alternative method involves direct bromination using elemental bromine in an organic solvent under photochemical conditions. This process utilizes light (medium-pressure mercury vapor lamp) to initiate radical bromination.

Typical Procedure:

  • Starting material: 2-methylbiphenyl or derivatives such as 2-cyano-4'-methylbiphenyl.
  • Solvent: Dichloromethane preferred for its good solubility and biphasic reaction medium compatibility.
  • Bromine source: Elemental bromine or bromine-containing organic compounds such as N-bromoacetamide, N-bromophthalimide, or N-bromosuccinimide.
  • Reaction conditions: Reflux in dichloromethane with irradiation from mercury vapor lamp for 1 hour after bromine addition.
  • Biphasic medium: Water and organic solvent mixture to improve selectivity.
  • Molar ratios: Brominating agent from 0.9 to 1.2 equivalents relative to substrate to minimize dibromo byproduct formation.
  • Workup: Separation of aqueous phase, washing of organic phase, solvent exchange with methyl and tert-butyl ethers, filtration, and drying.

Example Data:

  • Starting material: 1.036 mol of 2-cyano-4'-methylbiphenyl.
  • Solvent: 1000 mL dichloromethane.
  • Brominating agent: 1.0 equivalent bromine or NBS.
  • Reaction time: 1 hour reflux under irradiation.
  • Product isolation: After solvent exchange and washing, drying at 50°C.
  • Side products: Formation of dibromo derivative minimized by controlling bromine equivalents.
Parameter Value/Condition
Substrate 2-cyano-4'-methylbiphenyl (1.036 mol)
Solvent Dichloromethane (1000 mL)
Brominating agent Bromine or NBS (0.95-1.1 eq)
Temperature Reflux (~40°C for DCM)
Irradiation Medium-pressure mercury vapor lamp
Reaction time 1 hour + 1 hour reflux
Workup Biphasic separation, washing, solvent exchange
Product isolation Filtration and drying at 50°C

Source: Patent WO1999025681A1

Bromination Using Sodium Bromate/Sodium Bromide in Acidic Medium

Method Overview:
A more industrially viable method uses an in situ generated bromine source from sodium bromate and sodium bromide in the presence of concentrated sulfuric acid. This method offers better bromine atom economy and is suitable for large-scale production.

Typical Procedure:

  • Starting material: 2-cyano-4'-methylbiphenyl or similar 2-substituted-4'-methylbiphenyls.
  • Bromine source: Sodium bromate and sodium bromide mixture in acidic aqueous medium.
  • Acid: Concentrated sulfuric acid to facilitate bromine generation.
  • Solvent system: Biphasic mixture of water and an organic solvent such as dichloromethane, acetonitrile, or ethyl acetate.
  • Ratios: Sodium bromate (0.1 to 0.6 eq), sodium bromide (0.5 to 1.2 eq), sulfuric acid (0.25 to 1.2 eq) relative to substrate.
  • Temperature: Ambient to reflux depending on solvent.
  • Reaction time: Variable, typically 1-3 hours.
  • Workup: Separation of organic phase, washing, drying.

Example Data from Two Embodiments:

Parameter Embodiment 1 Embodiment 2
Substrate 2-cyano-4'-methylbiphenyl (100 g) 2-cyano-4'-methylbiphenyl (100 g)
Sodium bromate 0.1 eq (5.17 g approx.) 0.6 eq (31.05 g approx.)
Sodium bromide 0.5 eq (25.9 g approx.) 1.2 eq (62.1 g approx.)
Concentrated sulfuric acid 0.25 eq (12.9 g approx.) 1.2 eq (62.1 g approx.)
Organic solvent Dichloromethane Acetonitrile
Water volume 5:1 ml/g substrate 10:1 ml/g substrate
Temperature Ambient to reflux Ambient to reflux
Reaction time ~1-2 hours ~1-2 hours
Outcome High yield bromomethyl product High yield bromomethyl product

Source: Patent CN104744303A

Summary Table of Preparation Methods

Method Brominating Agent Solvent(s) Initiation Temp. Range (°C) Yield (%) Notes
Radical bromination with NBS N-Bromosuccinimide (NBS) n-Hexane, dichloromethane AIBN or light 60 to reflux ~96 High selectivity, radical initiator
Photochemical bromination Elemental bromine or NBS Dichloromethane Mercury lamp (UV) Reflux (~40) High Requires light source, biphasic system
Bromate/bromide in acidic medium Sodium bromate + sodium bromide Dichloromethane, acetonitrile Chemical (acid) Ambient to reflux High Industrially scalable, cost-effective

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-2-methyl-1-phenylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or thiols (SH).

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution, amines in organic solvents, or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Formation of 4-(carboxymethyl)-2-methyl-1-phenylbenzene.

    Reduction: Formation of 2-methyl-1-phenylbenzene.

Scientific Research Applications

4-(bromomethyl)-2-methyl-1-phenylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of biochemical pathways and interactions due to its reactivity and structural features.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-methyl-1-phenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the methyl and phenyl groups influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Bromomethyl-2-methyl-biphenyl and its analogs, along with their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₁₄H₁₃Br ~261.16 (estimated) - 2-methyl
- 4-bromomethyl
Reactive in alkylation; potential intermediate in pharmaceuticals or agrochemicals.
4-Bromo-2-methylbiphenyl C₁₃H₁₁Br 247.135 - 2-methyl
- 4-bromo
Less reactive than bromomethyl analog; used in Suzuki couplings or as a building block.
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid C₁₄H₁₁BrO₂ 307.15 - 2-carboxylic acid
- 4'-bromomethyl
Acidic due to -COOH; forms hydrogen bonds, enhancing solubility in polar solvents.
Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate C₁₅H₁₃BrO₂ 305.17 - 2-carboxylate ester
- 4'-bromomethyl
Ester group improves stability; used in esterification or transesterification reactions.
4-Bromo-2-trifluoromethyl-biphenyl C₁₃H₈BrF₃ 301.1 - 2-trifluoromethyl
- 4-bromo
Electron-withdrawing CF₃ group increases lipophilicity and metabolic stability.
2-Bromo-4'-phenylacetophenone C₁₄H₁₁BrO 285.15 - 2-bromoacetyl
- 4'-phenyl
Ketone group enables nucleophilic additions; used in chalcone or heterocycle synthesis.

Key Comparative Insights:

Reactivity :

  • The bromomethyl group in this compound facilitates nucleophilic substitutions (e.g., SN2 reactions) more readily than the bromo group in 4-Bromo-2-methylbiphenyl, which typically requires harsher conditions for displacement .
  • Ester derivatives (e.g., Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate) exhibit enhanced stability compared to carboxylic acids, making them preferable in multi-step syntheses .

Electronic Effects :

  • The trifluoromethyl group in 4-Bromo-2-trifluoromethyl-biphenyl introduces strong electron-withdrawing effects, altering electronic density and reactivity compared to the methyl group in the target compound .

Solubility and Polarity :

  • Carboxylic acid derivatives (e.g., 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid) are more polar and water-soluble than their ester or hydrocarbon analogs, impacting their application in aqueous-phase reactions .

Synthetic Utility: Bromomethyl-substituted biphenyls are pivotal intermediates in synthesizing active pharmaceutical ingredients (APIs), such as angiotensin II receptor blockers, where the bromomethyl group is displaced by heterocycles . Ketone-containing analogs (e.g., 2-Bromo-4'-phenylacetophenone) are valuable in forming carbon-carbon bonds via aldol condensations or Grignard reactions .

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